molecular formula C16H19NO4 B1334894 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid CAS No. 436811-19-7

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid

Cat. No. B1334894
M. Wt: 289.33 g/mol
InChI Key: ABNVHVKLRCQXOW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a particular field (like medicine or materials science).



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, the products it forms, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Macrocyclic Organotin(IV) Carboxylates Synthesis

The compound has been utilized in the synthesis of macrocyclic organotin(IV) carboxylates, showcasing potential applications in creating complex molecular structures. These organotin(IV) carboxylates exhibit interesting properties, including the construction of supramolecular 3D architectures with cavities potentially useful for hosting guest molecules. Furthermore, their thermal stability and antitumor activity have been explored, indicating potential applications in material science and pharmacology (Xiao et al., 2014).

Supramolecular Chain Structures

Another application involves the creation of supramolecular chain structures via the reaction with triphenyltin(IV) hydroxide. The unique supramolecular structures consist of 1D molecular chains formed by intermolecular hydrogen bonds, emphasizing the compound's utility in constructing complex molecular arrangements and studying their thermal stabilities (Chunling Liu et al., 2011).

Molecular Interaction Studies

The compound has also been studied for its molecular interactions in various solvents. Ultrasonic studies have been conducted to understand these interactions, which are crucial for drug transmission and absorption. This research provides insights into the solute-solvent interactions and could aid in designing better drug delivery systems (Pradip Tekade et al., 2019).

Green Drug Design

The compound is a key player in the green synthesis of analgesic and antipyretic compounds. This environmentally friendly approach to drug design and discovery is significant for sustainable chemistry, emphasizing the compound's role in creating eco-friendly pharmaceuticals (Y. Dathu Reddy et al., 2014).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.


Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, you would need to refer to scientific literature or databases. If you have a different compound or a more general question about chemistry, I’d be happy to try to help with that!


properties

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-6(2)13(16(20)21)17-14(18)11-7-3-4-8(10-5-9(7)10)12(11)15(17)19/h3-4,6-13H,5H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNVHVKLRCQXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2C3C=CC(C2C1=O)C4C3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387732
Record name 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid

CAS RN

436811-19-7
Record name 3,3a,4,4a,5,5a,6,6a-Octahydro-α-(1-methylethyl)-1,3-dioxo-4,6-ethenocycloprop[f]isoindole-2(1H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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